molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No. B1202646
Key on ui cas rn: 74738-17-3
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
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Patent
US04709053

Procedure details

2.1 g of the free 4-(2,3-dichlorophenyl)pyrrole-3-carboxylic acid obtained in (b) are dissolved in 30 ml of ethanol. The solution is made alkaline with concentrated ammonia and then evaporated to dryness. The residue is dissolved in 50 ml of ethanol. NH3 gas is added (20 atm) to this solution at room temperature in an autoclave and the reaction mixture is kept for 15 hours at 220° C. The reaction mixture, which has cooled to room temperature, is poured into ice/HCl, the precipitate is isolated by filtration and dried at 60° C. The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C., the hot mixture is dropped onto ice, made alkaline with NaOH and extracted with ethyl acetate. The combined extracts are concentrated by evaporation and the residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluene/ethyl acetate), affording 4-(2,3-dichlorophenyl)-3-cyanopyrrole of m.p. 148°-150° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14](O)=O)=[CH:11][NH:12][CH:13]=1.[NH3:17]>C(O)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14]#[N:17])=[CH:11][NH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)O
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of ethanol
ADDITION
Type
ADDITION
Details
NH3 gas is added (20 atm) to this solution at room temperature in an autoclave
ADDITION
Type
ADDITION
Details
is poured into ice/HCl
CUSTOM
Type
CUSTOM
Details
the precipitate is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C.
ADDITION
Type
ADDITION
Details
the hot mixture is dropped onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel
WASH
Type
WASH
Details
elution
ADDITION
Type
ADDITION
Details
with a 4:1 mixture of toluene/ethyl acetate),

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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